4-Benzyloxy-benzaldehyde oxime
Overview
Description
Benzaldehyde, 4-(phenylmethoxy)-, oxime: is an organic compound with the molecular formula C14H13NO2 . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a phenylmethoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oximation Reaction: The preparation of Benzaldehyde, 4-(phenylmethoxy)-, oxime typically involves the reaction of Benzaldehyde, 4-(phenylmethoxy)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime group.
Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-(phenylmethoxy)-, oxime can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.
Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry:
- Utilized in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(phenylmethoxy)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Benzaldehyde, 4-methoxy-, oxime: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Benzaldehyde, 4-methyl-, oxime: Similar structure but with a methyl group instead of a phenylmethoxy group.
Uniqueness:
- The presence of the phenylmethoxy group in Benzaldehyde, 4-(phenylmethoxy)-, oxime imparts unique chemical and physical properties, making it distinct from its analogs. This substitution can influence the compound’s reactivity, stability, and potential applications in various fields.
Biological Activity
4-Benzyloxy-benzaldehyde oxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its oxime functional group (-C=N-OH) attached to a benzaldehyde derivative. The presence of the benzyloxy group enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various oxime derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain, with notable efficacy against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data suggests that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
A case study involving MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
These findings underscore the compound's potential as an anticancer therapeutic agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The oxime group can interact with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
- Cell Membrane Interaction : Its lipophilic nature allows for better penetration into cellular membranes, enhancing its efficacy.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the benzyloxy group or the introduction of additional functional groups have shown promise in improving antimicrobial and anticancer effects.
Case Study: Synthesis and Evaluation
One notable study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against various bacterial strains and cancer cell lines, revealing that certain modifications significantly improved potency.
Derivative | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Original Compound | Moderate | Moderate |
Derivative A | High | High |
Derivative B | Low | Moderate |
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVTNZIMUJWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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